The compound can be sourced from various chemical suppliers and is registered under the CAS number 1016241-84-1. It is recognized for its potential as a building block in organic synthesis and pharmaceutical development, particularly in the context of drug discovery targeting specific biological pathways.
The synthesis of 2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid can be achieved through several methods, primarily involving thermal cyclization processes. One notable method includes the thermal cyclization of pyrazinylhydrazones, which facilitates the formation of the pyrrolo structure by closing the ring onto the carbon atom of the pyrazine nucleus. This method yields various substituted derivatives of pyrrolo[2,3-b]pyrazines through controlled reaction conditions .
Key Parameters:
Another approach involves using commercially available pyrazine derivatives as starting materials, which undergo functionalization reactions to introduce the fluorine atom and carboxylic acid moiety .
The molecular structure of 2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid consists of a fused bicyclic system featuring both pyrrole and pyrazine rings. The presence of the fluorine atom at the second position enhances its lipophilicity and influences its reactivity.
O=C(C1=CC2=NC(F)=CN=C2N1)O
This structure allows for various interactions with biological targets, making it suitable for medicinal applications.
The compound participates in several chemical reactions typical for carboxylic acids and heterocycles. Notably, it can undergo:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with tailored functionalities .
The mechanism of action for 2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid is primarily investigated in the context of its biological activity as a potential inhibitor targeting fibroblast growth factor receptors (FGFR). The structural features allow it to bind effectively to these receptors, influencing cellular pathways related to growth and proliferation.
2-Fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid has several scientific applications:
Researchers continue to explore its potential in medicinal chemistry, particularly in designing new therapeutic agents targeting specific diseases influenced by growth factor signaling pathways .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2